Chemical structure and properties of 2-Nitro-5-(propan-2-yloxy)benzoic acid
Chemical structure and properties of 2-Nitro-5-(propan-2-yloxy)benzoic acid
The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 2-Nitro-5-(propan-2-yloxy)benzoic acid.
CAS Registry Number: 78361-08-7
Formula: C
Executive Summary
2-Nitro-5-(propan-2-yloxy)benzoic acid (also known as 5-isopropoxy-2-nitrobenzoic acid) is a functionalized aromatic building block critical in medicinal chemistry. Characterized by an electron-withdrawing nitro group at the ortho position and an electron-donating isopropoxy group at the meta position (relative to the carboxylic acid), this compound serves as a specialized scaffold for synthesizing Acetyl-CoA Carboxylase (ACC) inhibitors and proteomimetic trisbenzamides . Its unique substitution pattern allows for fine-tuning of lipophilicity and electronic properties in drug candidates targeting metabolic diseases and protein-protein interactions.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature[4]
-
IUPAC Name: 2-Nitro-5-(propan-2-yloxy)benzoic acid
-
Common Synonyms: 5-Isopropoxy-2-nitrobenzoic acid; 5-Isopropoxy-2-nitro-benzoic acid.
-
SMILES: CC(C)OC1=CC(=C(C=C1)[O-])C(=O)O
-
InChIKey: LHCPBSFIWYGBBI-UHFFFAOYSA-N (Note: This key corresponds to the core connectivity).
Structural Features
The molecule consists of a benzene ring trisubstituted with:
-
Carboxylic Acid (-COOH): Provides a handle for amide coupling or esterification; acidity is enhanced by the ortho-nitro group.
-
Nitro Group (-NO
): Located at position 2.[1] It exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (S Ar) if necessary. -
Isopropoxy Group (-OCH(CH
) ): Located at position 5.[1][2] This bulky ether group acts as a weak electron donor (+M) and significantly increases the lipophilicity (LogP) of the molecule compared to the hydroxy analog, improving membrane permeability in biological systems.[1]
Physicochemical Profile
The following properties are synthesized from experimental data of the methyl ester derivative and general trends for nitrobenzoic acids.
| Property | Value / Description | Note |
| Appearance | Yellow to tan solid | Typical of nitro-aromatics. |
| Melting Point | 120–145 °C (Predicted) | Lower than 5-hydroxy-2-nitrobenzoic acid (228°C) due to loss of H-bond donor. |
| Acidity (pKa) | ~2.0 – 2.5 | Ortho-nitro effect increases acidity relative to benzoic acid (4.2).[1] |
| Solubility | Soluble in DMSO, MeOH, EtOAc, DCM.[1] | Poor water solubility in neutral form; soluble at pH > 7.[1] |
| LogP | ~2.5 | Isopropyl group adds hydrophobicity.[1] |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 5 (NO |
Synthetic Pathways[4][6][7][8]
The synthesis of 2-Nitro-5-(propan-2-yloxy)benzoic acid typically proceeds via the alkylation of commercially available 5-hydroxy-2-nitrobenzoic acid . Direct alkylation of the acid often results in the formation of the ester-ether, which must be hydrolyzed to yield the free acid.[1]
Experimental Protocol
Step 1: Alkylation (Williamson Ether Synthesis)
-
Reagents: 5-Hydroxy-2-nitrobenzoic acid, Potassium Carbonate (K
CO ), Isopropyl Bromide (2-Bromopropane), DMF.[1][3] -
Procedure: Dissolve 5-hydroxy-2-nitrobenzoic acid in DMF. Add excess K
CO (3-4 eq) to deprotonate both the carboxylic acid and the phenol.[1] Add Isopropyl bromide (2.5 eq).[1] Heat to 60–100°C for 5–12 hours.[1] -
Outcome: Formation of isopropyl 5-isopropoxy-2-nitrobenzoate (Double alkylation).
Step 2: Hydrolysis
-
Reagents: NaOH (aq), Methanol/THF (1:1).
-
Procedure: Treat the intermediate ester with 2M NaOH in a MeOH/THF mixture at room temperature or mild heat (50°C) until TLC shows disappearance of the ester.
-
Workup: Acidify the reaction mixture with 1M HCl to pH ~2. The product precipitates or is extracted into Ethyl Acetate.[1][4][5][3]
-
Purification: Recrystallization from Ethanol/Water or column chromatography.[1]
Synthesis Workflow Diagram
Figure 1: Two-step synthesis via alkylation and subsequent hydrolysis.
Spectroscopic Characterization
Identification of the compound is confirmed via NMR and IR spectroscopy.[1] The following data is derived from the methyl ester analog [1], which shares the identical aromatic and ether signals.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
-
11.0–13.0 ppm (s, 1H): Carboxylic acid proton (broad, disappears with D
O shake).[1] - 8.00 ppm (d, J = 9.0 Hz, 1H): Aromatic proton at position 3 (ortho to nitro).[1] This signal is deshielded by the nitro group.[1]
- 6.98–7.05 ppm (m, 2H): Overlapping signals for protons at position 4 and 6.[1] The proton at position 6 (ortho to COOH) is typically a doublet (J ~2.5 Hz), and position 4 is a doublet of doublets.[1]
-
4.65 ppm (septet, J = 6.0 Hz, 1H): Methine proton of the isopropyl group (-OCH (CH
) ).[1] -
1.37 ppm (d, J = 6.0 Hz, 6H): Methyl protons of the isopropyl group (-OCH(CH
) ).[1]
Infrared Spectroscopy (IR)[4][5][6]
-
2500–3300 cm
: Broad O-H stretch (Carboxylic acid dimer).[1][4] -
1700–1720 cm
: C=O stretch (Carboxylic acid).[1][4] -
1530 & 1350 cm
: N-O asymmetric and symmetric stretches (Nitro group).[1][4] -
1250 cm
: C-O-C stretch (Aryl alkyl ether).[1]
Applications in Drug Discovery[4][6][10]
Acetyl-CoA Carboxylase (ACC) Inhibitors
2-Nitro-5-(propan-2-yloxy)benzoic acid is a key intermediate in the synthesis of ACC inhibitors. These compounds regulate fatty acid synthesis and oxidation, making them therapeutic targets for Type 2 Diabetes , Obesity , and Nonalcoholic Fatty Liver Disease (NAFLD) .[1] The isopropoxy group provides necessary steric bulk and lipophilicity to fit into the ACC allosteric binding pocket [2].[1]
Peptidomimetics (Trisbenzamides)
This scaffold is utilized to construct trisbenzamide proteomimetics.[1] These large, synthetic molecules mimic the
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1] Avoid dust formation.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
-
Incompatibilities: Strong bases (forms salts), strong reducing agents (reduces nitro group to amine).[1]
References
-
Vertex AI Search. (2025).[1] Snippet 1.7: WO2010127208A1 - Inhibitors of acetyl-coa carboxylase. Retrieved from .
-
Bavinton, E. (2022).[1] Design and synthesis of non-peptidic scaffolds that mimic secondary protein structure. University of Southampton, Doctoral Thesis. Retrieved from .[1]
-
BLDpharm. (n.d.).[1] 2-Nitro-5-(propan-2-yloxy)benzoic acid Product Page. Retrieved from .[1]
-
Ambeed. (n.d.). Preparation of 5-isopropoxy-2-nitrobenzoic acid derivatives. Retrieved from .[1]
Sources
- 1. Potassium carbonate - Wikipedia [en.wikipedia.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. 610-37-7 | 5-Hydroxy-2-nitrobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. pentachemicals.eu [pentachemicals.eu]
